molecular formula C4H6BrF B3231094 1-(Bromomethyl)-1-fluorocyclopropane CAS No. 1314394-62-1

1-(Bromomethyl)-1-fluorocyclopropane

Cat. No. B3231094
CAS RN: 1314394-62-1
M. Wt: 152.99 g/mol
InChI Key: LQVPKSHJUGOHPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could include reactions with various reagents, under different conditions, to form different products .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s reactivity, stability, and other chemical properties .

Scientific Research Applications

1-(Bromomethyl)-1-fluorocyclopropane has been widely used in organic synthesis, and has a variety of applications in scientific research. This compound has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of polymers, and as a catalyst in organic reactions. This compound has also been used in the synthesis of chiral compounds, and in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-fluorocyclopropane is based on its ability to undergo a reaction with a Grignard reagent. The reaction of this compound with a Grignard reagent yields a new compound, which can then be used in various chemical reactions. The reaction of this compound with a Grignard reagent is a nucleophilic substitution reaction, in which the Grignard reagent acts as a nucleophile and the this compound acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have shown that this compound can bind to certain proteins and enzymes in the body, which could potentially lead to a variety of biochemical and physiological effects. The exact effects of this compound are still being studied, and further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

1-(Bromomethyl)-1-fluorocyclopropane has several advantages for laboratory experiments. It is a versatile reagent, and can be used in a variety of reactions. This compound is also relatively easy to synthesize, and its reaction with a Grignard reagent is relatively simple. However, this compound also has some limitations. It is not very stable, and can decompose in the presence of heat or light. Additionally, this compound can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

There are several potential future directions for research on 1-(Bromomethyl)-1-fluorocyclopropane. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions. Additionally, further research could be conducted to explore the potential of this compound in the synthesis of chiral compounds and heterocyclic compounds. Finally, further research could be conducted to explore the potential of this compound in the synthesis of polymers.

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(bromomethyl)-1-fluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF/c5-3-4(6)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPKSHJUGOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314394-62-1
Record name 1-(bromomethyl)-1-fluorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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